molecular formula C6H13ClN2S2 B1432816 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride CAS No. 1823248-43-6

2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride

Cat. No.: B1432816
CAS No.: 1823248-43-6
M. Wt: 212.8 g/mol
InChI Key: NCQUTOBJJBHVAM-UHFFFAOYSA-N
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Description

2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thioamides with halides in the presence of a base[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted thiazole compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its thiazole core is valuable in the construction of pharmaceuticals, agrochemicals, and other functional materials.

Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. The compound may be used in assays to evaluate its efficacy against various pathogens and cancer cells.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, such as infections or cancer.

Industry: In industry, this compound is utilized in the production of various chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole compounds with similar structures and biological activities.

  • Thioamides: Compounds containing the thioamide functional group.

  • Amines: Compounds containing the amine functional group.

Uniqueness: 2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its thiazole core, combined with the amine and thioamide groups, provides a versatile platform for chemical modifications and biological activities.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2.ClH/c1-5(4-7)10-6-8-2-3-9-6;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQUTOBJJBHVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SC1=NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
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2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
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2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
Reactant of Route 4
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
Reactant of Route 5
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride
Reactant of Route 6
2-((4,5-Dihydrothiazol-2-yl)thio)propan-1-amine hydrochloride

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